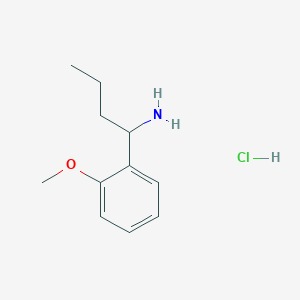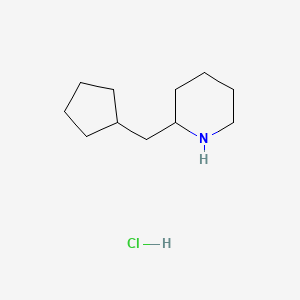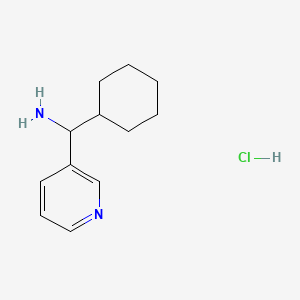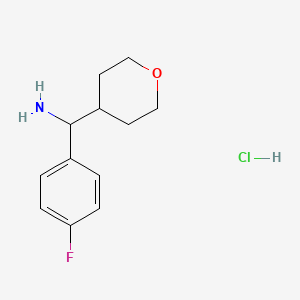
2-シクロプロピル-6-(ピペリジン-1-イル)ピリミジン-4-アミン
説明
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H18N4 and its molecular weight is 218.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
2-シクロプロピル-6-(ピペリジン-1-イル)ピリミジン-4-アミンの用途に関する包括的な分析
2-シクロプロピル-6-(ピペリジン-1-イル)ピリミジン-4-アミンは、ピペリジン誘導体であり、科学研究、特に製薬業界において幅広い用途を示してきた化合物群です。以下は、この化合物のユニークな用途を明確にするために別々のセクションに分け、詳細に分析したものです。
医薬品合成と設計:ピペリジン誘導体は、医薬品合成における重要な構成要素です。2-シクロプロピル-6-(ピペリジン-1-イル)ピリミジン-4-アミンにピペリジン部分が含まれているため、新規医薬品の設計に適した候補となっています。 その構造は、潜在的な治療効果を持つ化合物を作成するために操作できます .
薬理学的研究:この化合物は、薬理学的研究で生物学的標的との相互作用を研究するために使用できます。 ピペリジン誘導体によく見られるように、抗がん剤、抗ウイルス剤、抗マラリア剤、および抗菌剤などのさまざまな活性を示す可能性があります .
生物活性研究: ピペリジン環は、その生物学的意義で知られています。2-シクロプロピル-6-(ピペリジン-1-イル)ピリミジン-4-アミンは、鎮痛剤、抗炎症剤、または抗精神病薬としての可能性など、その生物活性について研究することができます .
化学合成方法:研究者は、この化合物を基質として使用して、新規合成方法を探索できます。 これは、さまざまな分子内および分子間反応に関与し、潜在的な用途を持つ新しいピペリジン誘導体の形成につながる可能性があります .
触媒開発:この化合物の構造により、化学反応のための新しい触媒を開発するために使用できます。 たとえば、これは、他の基質の水素化を促進する触媒系の一部となる可能性があります .
抗酸化特性:ピペリジン誘導体は、抗酸化特性を示しています。 この化合物は、フリーラジカルを捕捉し、酸化ストレスから保護する能力について調査することができます .
神経薬理学: 神経薬理学におけるピペリジン誘導体の重要性を考えると、この化合物は神経疾患を研究するために使用でき、アルツハイマー病などの状態の治療の開発に貢献する可能性があります .
抗凝固剤研究: この化合物は、その潜在的な抗凝固効果についても調査され、血栓症の新しい治療法につながる可能性があります .
作用機序
Target of Action
Similar compounds have been reported to inhibit the α-amylase enzyme , which plays a crucial role in the breakdown of complex carbohydrates into glucose .
Mode of Action
Similar compounds have been shown to inhibit the α-amylase enzyme . This inhibition slows down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .
Biochemical Pathways
The inhibition of the α-amylase enzyme can impact the carbohydrate metabolism pathway .
Result of Action
The inhibition of the α-amylase enzyme can lead to a slower rise in blood glucose levels following a meal .
生化学分析
Biochemical Properties
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. For example, it has been reported to inhibit PKB kinase activity, which is involved in regulating cell growth and survival . The interaction between 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine and kinases is primarily through binding to the active site of the enzyme, thereby preventing substrate phosphorylation and subsequent signal transduction.
Cellular Effects
The effects of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the proliferation and survival of cancer cells by inhibiting key signaling pathways such as the PI3K/AKT pathway . Additionally, 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of kinases, thereby inhibiting their activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling cascades that are essential for cell growth and survival. Additionally, 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can lead to sustained inhibition of kinase activity and prolonged changes in gene expression, which may result in altered cellular functions such as reduced proliferation and increased apoptosis.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity and modulate cellular processes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, and exceeding this threshold can lead to detrimental outcomes.
Metabolic Pathways
2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which may vary between individuals and experimental conditions.
Transport and Distribution
The transport and distribution of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can affect its activity and function, with higher concentrations observed in tissues with high metabolic activity, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors and modulate gene expression, or to the cytoplasm to inhibit kinase activity. The subcellular distribution of 2-Cyclopropyl-6-(piperidin-1-yl)pyrimidin-4-amine can influence its efficacy and specificity in biochemical reactions.
特性
IUPAC Name |
2-cyclopropyl-6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4/c13-10-8-11(16-6-2-1-3-7-16)15-12(14-10)9-4-5-9/h8-9H,1-7H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUYIHRMQNVVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride](/img/structure/B1471551.png)






